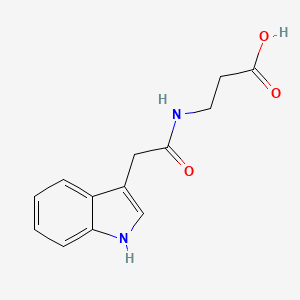![molecular formula C19H16N2O4 B5316569 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol, also known as ENQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENQ is a derivative of quinoline, a heterocyclic aromatic organic compound that has been extensively studied for its diverse biological activities.
科学研究应用
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess antimicrobial activity against bacterial and fungal strains. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
作用机制
The mechanism of action of 2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death. This compound has also been shown to disrupt bacterial cell membranes and inhibit fungal growth, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of apoptotic pathways. This compound has also been shown to disrupt bacterial cell membranes and inhibit fungal growth. However, the exact biochemical and physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several advantages for lab experiments, including its ease of synthesis, low cost, and potent biological activity. However, this compound also has several limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol has several potential future directions for research, including the development of more potent derivatives with improved solubility and bioavailability. This compound could also be further studied for its potential applications in materials science, such as the synthesis of functional materials with unique properties. Additionally, this compound could be further studied for its potential applications in drug delivery, such as the development of targeted therapies for cancer and other diseases.
合成方法
2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol can be synthesized via a multistep process involving the reaction of 2-ethoxy-5-nitrobenzaldehyde with ethyl cyanoacetate, followed by the condensation reaction with 8-hydroxyquinoline. The resulting compound is then subjected to a cyclization reaction to form this compound. The synthesis of this compound is relatively simple and can be achieved in moderate to good yields.
属性
IUPAC Name |
2-[(E)-2-(2-ethoxy-5-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-18-11-10-16(21(23)24)12-14(18)7-9-15-8-6-13-4-3-5-17(22)19(13)20-15/h3-12,22H,2H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYKSUFZMINBY-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)

![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)

![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316535.png)
![N-[3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5316570.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5316602.png)
